molecular formula C13H21NO5 B11845784 7-(tert-Butoxycarbonyl)-1-oxa-7-azaspiro[4.4]nonane-2-carboxylic acid

7-(tert-Butoxycarbonyl)-1-oxa-7-azaspiro[4.4]nonane-2-carboxylic acid

Cat. No.: B11845784
M. Wt: 271.31 g/mol
InChI Key: MSDHAJLDASVPDN-UHFFFAOYSA-N
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Description

7-(tert-Butoxycarbonyl)-1-oxa-7-azaspiro[44]nonane-2-carboxylic acid is a complex organic compound with the molecular formula C13H21NO5 It is characterized by a spirocyclic structure, which includes a tert-butoxycarbonyl (Boc) protecting group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(tert-Butoxycarbonyl)-1-oxa-7-azaspiro[44]nonane-2-carboxylic acid typically involves multiple stepsThe reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to produce the compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions

7-(tert-Butoxycarbonyl)-1-oxa-7-azaspiro[4.4]nonane-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions mentioned above often require specific reagents and conditions:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution may result in halogenated derivatives .

Scientific Research Applications

7-(tert-Butoxycarbonyl)-1-oxa-7-azaspiro[4.4]nonane-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-(tert-Butoxycarbonyl)-1-oxa-7-azaspiro[4.4]nonane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The tert-butoxycarbonyl group can protect reactive sites during chemical reactions, allowing for selective modifications. The spirocyclic structure provides stability and unique reactivity, making it a valuable compound in various chemical processes .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate
  • 7-(tert-Butoxycarbonyl)-7-azaspiro[3.5]nonane-2-carboxylic acid

Uniqueness

7-(tert-Butoxycarbonyl)-1-oxa-7-azaspiro[4.4]nonane-2-carboxylic acid is unique due to its spirocyclic structure combined with the presence of an oxygen atom in the ring. This structural feature imparts distinct chemical properties and reactivity compared to other similar compounds .

Properties

Molecular Formula

C13H21NO5

Molecular Weight

271.31 g/mol

IUPAC Name

7-[(2-methylpropan-2-yl)oxycarbonyl]-1-oxa-7-azaspiro[4.4]nonane-2-carboxylic acid

InChI

InChI=1S/C13H21NO5/c1-12(2,3)19-11(17)14-7-6-13(8-14)5-4-9(18-13)10(15)16/h9H,4-8H2,1-3H3,(H,15,16)

InChI Key

MSDHAJLDASVPDN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CCC(O2)C(=O)O

Origin of Product

United States

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